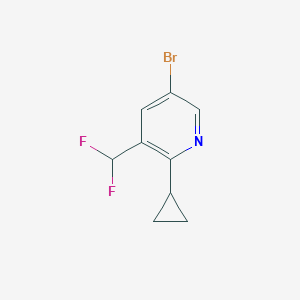

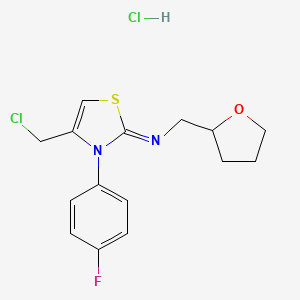

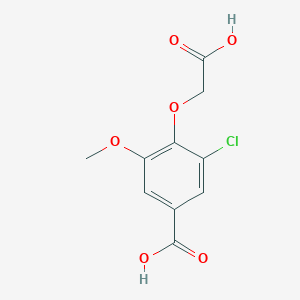

2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile" often involves complex reactions utilizing nucleophilic substitution, cyclization, and alkylation steps. Studies such as the one by Mishriky and Moustafa (2013) demonstrate synthesis processes involving nucleophilic substitution reactions crucial for creating structurally similar compounds, emphasizing the methodological diversity in achieving targeted molecular frameworks (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is meticulously analyzed through techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses provide insights into the compound's conformation, bond lengths, angles, and overall geometry, which are critical for understanding its reactivity and interactions. For example, the structural characterization work by Karczmarzyk and Malinka (2008) on analgesic isothiazolopyridines provides a glimpse into the detailed structural elucidation practices essential for compounds with complex molecular architectures (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

The chemical reactions involving "2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile" and its derivatives can include oxidation, reduction, halogenation, and more, each influencing the compound's chemical properties. Research by Patil and Luzzio (2016) on the reactions of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole highlights the versatility and reactivity of sulfonyl and oxazole groups in synthetic chemistry (Patil & Luzzio, 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

The compound 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile is involved in the synthesis and chemical characterization of various derivatives with potential biological activities. Its structure enables the formation of compounds with significant synthetic interest, serving as a precursor for developing new chemical entities with targeted properties. For example, the synthesis of extended oxazoles and the introduction of sulfonyl and piperidine functionalities are highlighted in research aiming at the creation of novel compounds with potential biological applications. These synthetic methodologies demonstrate the versatility of the compound as a scaffold for further chemical modifications, leading to a wide range of derivatives with varied biological activities (Patil & Luzzio, 2016).

Biological Activities and Pharmacological Potential

In the domain of medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The incorporation of the 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile scaffold into new chemical entities has led to the discovery of compounds with significant biological activities. For instance, derivatives exhibiting antibacterial and antitubercular activities have been developed, indicating the potential of the compound in contributing to the fight against resistant bacterial strains and tuberculosis. Moreover, its derivatives have been explored for their anticancer activities, offering a promising avenue for the development of novel chemotherapeutic agents (Aziz‐ur‐Rehman et al., 2017; Kachaeva et al., 2018).

Eigenschaften

IUPAC Name |

2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c1-16-9-13-25(14-10-16)29(26,27)18-7-5-17(6-8-18)20-23-19(15-22)21(28-20)24-11-3-2-4-12-24/h5-8,16H,2-4,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPNWYMSHAYXNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)

![1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2496274.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2496275.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)

![N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2496281.png)